molecular formula C23H15BrO6 B3582913 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

Cat. No.: B3582913
M. Wt: 467.3 g/mol
InChI Key: AAFBDJXSSWFSMK-UHFFFAOYSA-N
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Description

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is a complex organic compound that combines a chromenone core with bromophenoxy and methoxybenzoate functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of 2-bromophenol: This can be achieved through the bromination of phenol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Synthesis of 4-oxo-4H-chromen-7-yl 4-methoxybenzoate: This step involves the condensation of 4-hydroxycoumarin with 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Coupling Reaction: The final step involves the coupling of 2-bromophenol with the chromenone derivative using a suitable coupling agent like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 2-bromophenoxy group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The chromenone core can be subjected to oxidation or reduction reactions to modify its electronic properties.

    Ester Hydrolysis: The ester linkage in the methoxybenzoate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Nucleophilic Substitution: Products include azido or thiocyano derivatives.

    Oxidation: Products include chromenone derivatives with altered oxidation states.

    Reduction: Products include reduced chromenone derivatives.

    Ester Hydrolysis: Products include 4-methoxybenzoic acid and the corresponding alcohol.

Scientific Research Applications

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of organic semiconductors or as a component in organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chromenone core can participate in π-π stacking interactions, while the bromophenoxy and methoxybenzoate groups can form hydrogen bonds or hydrophobic interactions with the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 4-methylbenzoate
  • 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 4-ethoxybenzoate
  • 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate

Uniqueness

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic characteristics are desired, such as in the design of organic semiconductors or as a pharmacophore in drug development.

Properties

IUPAC Name

[3-(2-bromophenoxy)-4-oxochromen-7-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrO6/c1-27-15-8-6-14(7-9-15)23(26)29-16-10-11-17-20(12-16)28-13-21(22(17)25)30-19-5-3-2-4-18(19)24/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFBDJXSSWFSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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